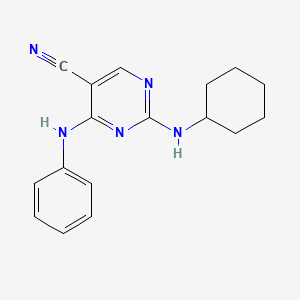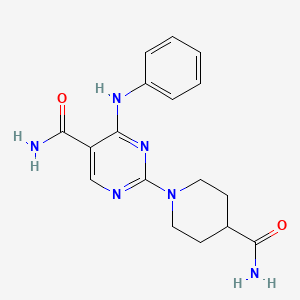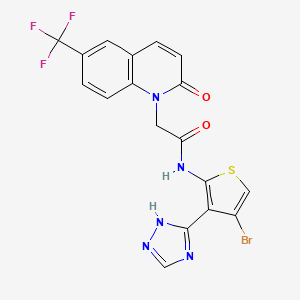![molecular formula C24H17Cl3N2O B10834723 1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of PMID26161824-Compound-69 involves several synthetic routes and reaction conditions. One of the methods includes the use of a six-membered compound, which undergoes a series of reactions to form the final product . The industrial production methods focus on optimizing yield and reducing reaction time .
化学反応の分析
PMID26161824-Compound-69 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
PMID26161824-Compound-69 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cannabinoid receptor 1 (CB1) antagonism. In biology and medicine, it is explored for its potential in treating obesity and related metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
作用機序
The mechanism of action of PMID26161824-Compound-69 involves its interaction with the cannabinoid receptor 1 (CB1). By antagonizing this receptor, the compound reduces cyclic AMP levels, inhibits protein kinase A (PKA)-dependent phosphorylation, and modulates various signaling pathways. This leads to decreased food intake and increased energy expenditure .
類似化合物との比較
PMID26161824-Compound-69 is unique in its high specificity for the cannabinoid receptor 1 (CB1). Similar compounds include other CB1 antagonists, such as rimonabant and taranabant. PMID26161824-Compound-69 stands out due to its improved pharmacokinetic properties and reduced side effects .
特性
分子式 |
C24H17Cl3N2O |
|---|---|
分子量 |
455.8 g/mol |
IUPAC名 |
1-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H17Cl3N2O/c1-15-23(22(30)13-16-5-3-2-4-6-16)28-29(21-12-11-19(26)14-20(21)27)24(15)17-7-9-18(25)10-8-17/h2-12,14H,13H2,1H3 |
InChIキー |
GTXRPIMCNZXFIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C(=O)CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Anilino-2-[(4-methylpyrimidin-2-yl)amino]pyrimidine-5-carboxamide](/img/structure/B10834642.png)
![N-[3,3-dimethyl-1-[4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834648.png)
![N-{1-[6-(3,4-Difluoro-phenoxy)-4-methanesulfonyl-hexahydro-pyrrolo[3,2-b]pyrrole-1-carbonyl]-2,2-dimethyl-propyl}-2-methylamino-propionamide](/img/structure/B10834655.png)

![N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B10834683.png)

![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)

![9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid](/img/structure/B10834722.png)
![8-N-benzhydryl-3-N-[4-[[8-(benzhydrylcarbamoyl)-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834730.png)

![13,16,35,38-Tetrahydroxy-11,33-bis[2-[[1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834732.png)
